C22H12ClF6N3OS2
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Overview
Description
The compound with the molecular formula C22H12ClF6N3OS2 is a complex organic molecule that contains a variety of functional groups, including aromatic rings, halogens, and sulfur-containing moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H12ClF6N3OS2 typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of halogen atoms (chlorine and fluorine) into aromatic rings through electrophilic aromatic substitution.
Sulfur Incorporation: Introduction of sulfur atoms through reactions such as thiolation or sulfonation.
Amide Formation: Formation of amide bonds through reactions between carboxylic acids and amines.
Industrial Production Methods
Industrial production of This compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
C22H12ClF6N3OS2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
C22H12ClF6N3OS2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of C22H12ClF6N3OS2 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
C22H12ClF6N3OS: A similar compound with one less sulfur atom.
C22H12ClF6N3O2S2: A similar compound with an additional oxygen atom.
Uniqueness
C22H12ClF6N3OS2: is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H12ClF6N3OS2 |
---|---|
Molecular Weight |
547.9 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H12ClF6N3OS2/c23-14-3-1-11(2-4-14)16-8-34-19-18(16)20(31-10-30-19)35-9-17(33)32-15-6-12(21(24,25)26)5-13(7-15)22(27,28)29/h1-8,10H,9H2,(H,32,33) |
InChI Key |
BQYVKUDZCWRVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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